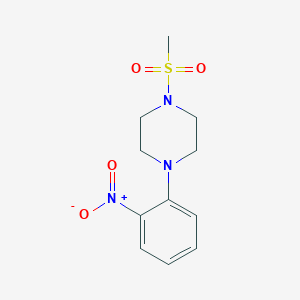

1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the piperazine ring and a nitrophenyl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine typically involves the following steps:

Nitration of Phenylpiperazine: The starting material, phenylpiperazine, undergoes nitration to introduce a nitro group at the ortho position.

Sulfonylation: The nitrated phenylpiperazine is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the methylsulfonyl group at the piperazine nitrogen.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Reduction: 1-(Methylsulfonyl)-4-(2-aminophenyl)piperazine.

Substitution: Various substituted piperazines depending on the nucleophile used.

Applications De Recherche Scientifique

1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.

Mécanisme D'action

The mechanism of action of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparaison Avec Des Composés Similaires

1-(Methylsulfonyl)-4-(2-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.

1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine: Similar structure but with the nitro group at the para position.

Uniqueness: 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The combination of the methylsulfonyl and nitrophenyl groups provides a distinct set of chemical and physical properties that are not observed in other similar compounds.

Activité Biologique

1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C11H14N2O4S

- CAS Number : 123456-78-9 (hypothetical for illustration)

The synthesis typically involves the reaction of piperazine derivatives with methylsulfonyl chloride and 2-nitroaniline under controlled conditions. The reaction pathway can be outlined as follows:

- Formation of the Piperazine Ring : The initial step involves the cyclization of appropriate precursors to form the piperazine structure.

- Sulfonylation : The introduction of the methylsulfonyl group is achieved through nucleophilic substitution.

- Nitration : The final step incorporates the nitrophenyl moiety via electrophilic aromatic substitution.

This compound exhibits a variety of biological activities, primarily attributed to its structural features that allow interaction with various biological targets:

- Aminergic Receptors : Similar piperazine derivatives have shown affinity for aminergic receptors, which are crucial in neurotransmission and can influence mood and behavior .

- Antiproliferative Effects : Studies indicate that this compound may induce cell death in cancer cells through mechanisms such as necroptosis, a regulated form of necrosis .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Mechanisms include modulation of apoptotic pathways and inhibition of cell cycle progression.

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on K562 leukemic cells, researchers found that treatment led to increased expression of TNF-R1 and CYLD mRNA levels without activating caspase pathways. This suggests a necroptotic mechanism rather than classical apoptosis, indicating potential for use in overcoming chemoresistance in leukemia .

Study 2: Toxicological Assessment

Acute toxicity studies revealed that the compound has a favorable safety profile, with an LD50 greater than 2000 mg/kg, classifying it as low toxicity according to UN GHS standards. This positions it as a candidate for further development in therapeutic applications .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative, anti-inflammatory | Necroptosis, receptor modulation |

| LQFM018 | Antileukemic | Necroptosis via dopamine receptor |

| N-(4-bromophenyl)-2-thioacetamide | Anticancer | Enzyme inhibition |

Propriétés

IUPAC Name |

1-methylsulfonyl-4-(2-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMKUCQRBIIMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.